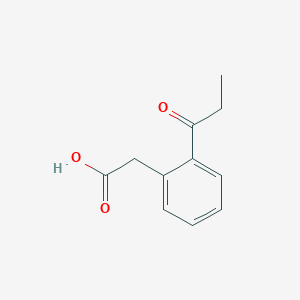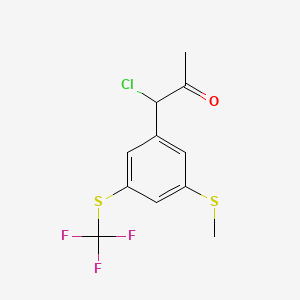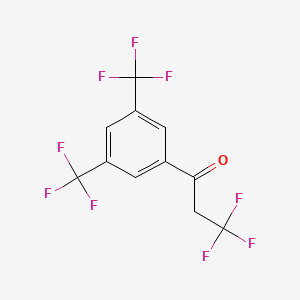
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs advanced catalytic processes to enhance efficiency and reduce costs. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has shown promising results in achieving high yields under microaerobic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using biocatalysts or chemical reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used under controlled conditions.
Major Products
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. For instance, its derivatives, such as aprepitant, act as neurokinin-1 receptor antagonists by blocking the binding of substance P, thereby preventing nausea and vomiting . The trifluoromethyl groups enhance the compound’s binding affinity and stability, contributing to its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and promoting organic transformations.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in catalytic reactions.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one stands out due to its unique combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H5F9O |
|---|---|
Poids moléculaire |
324.14 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)4-8(21)5-1-6(10(15,16)17)3-7(2-5)11(18,19)20/h1-3H,4H2 |
Clé InChI |
INLIOPAGRIHIAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



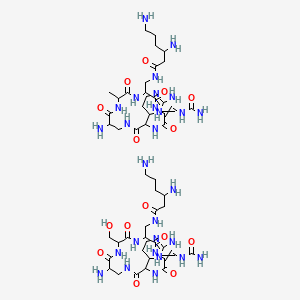
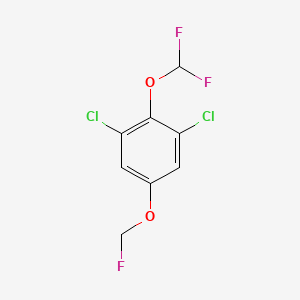


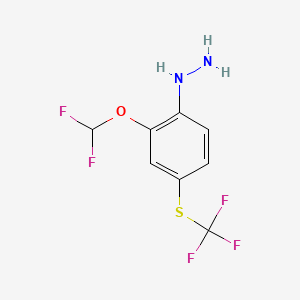
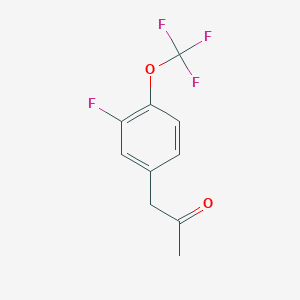
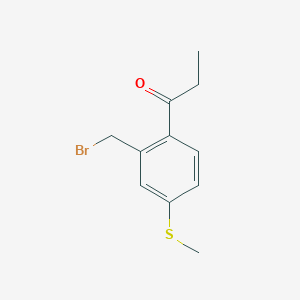
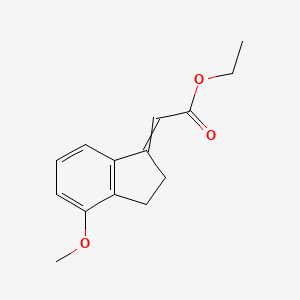


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
